1,1-Difluorocyclopropane Dibenzosuberol

説明

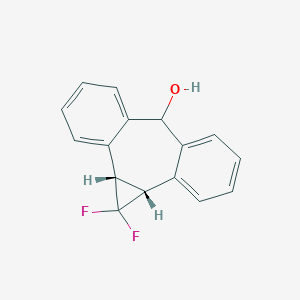

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,4R)-3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2O/c17-16(18)13-9-5-1-3-7-11(9)15(19)12-8-4-2-6-10(12)14(13)16/h1-8,13-15,19H/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQYFHVXFOMLGI-YIONKMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 1,1 Difluorocyclopropane Dibenzosuberol

Ring-Opening Reactions of the 1,1-Difluorocyclopropane Unit

The presence of two fluorine atoms on the same carbon of the cyclopropane (B1198618) ring introduces unique electronic properties and significantly weakens the distal C-C bond (the bond opposite the CF2 group). univaq.itjuniperpublishers.com This inherent weakness, combined with the ring strain of approximately 5 kcal/mol per fluorine atom, makes the gem-difluorocyclopropane group susceptible to cleavage under various conditions, including thermal, radical, and ionic pathways. juniperpublishers.com

Thermally induced reactions of gem-difluorocyclopropanes are primarily driven by the release of ring strain. The substitution with two fluorine atoms weakens the bond opposite the CF2 group, predisposing it to homolytic cleavage upon heating. juniperpublishers.com For instance, the thermal rearrangement of 2,2-difluoro-1-vinylcyclopropanes proceeds at lower temperatures compared to their non-fluorinated analogs, leading to the formation of difluorinated cyclopentenes. juniperpublishers.com In the context of 1,1-Difluorocyclopropane Dibenzosuberol (B195590), while specific thermal rearrangement data is not extensively documented, the general principle suggests that heating could induce homolytic cleavage of the distal bond, potentially leading to rearranged isomeric structures. The high temperatures required, however, may lead to complex product mixtures.

Table 1: Radical-Mediated Ring-Opening Reactions of gem-Difluorocyclopropanes

| Substrate Type | Reagents | Intermediate | Product Type | Ref |

| Bromomethyl-gem-difluorocyclopropanes | allyltributylstannane (B1265786), AIBN | Cyclopropylmethyl radical | 1,6-dienes | juniperpublishers.com |

| 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes | hexabutylditin, hv | Cyclopropylmethyl radical | (E)-difluorohomoallyl iodides | juniperpublishers.com |

| Difluoro(methylene)cyclopropanes | n-Bu3SnH, AIBN | Radical intermediate | Ring-opened product | acs.org |

The reactivity of the 1,1-difluorocyclopropane ring can also be initiated by nucleophiles and electrophiles. Nucleophilic attack often targets a carbon atom of the cyclopropane ring, leading to cleavage. For example, gem-difluorocyclopropyl ketones undergo nucleophilic ring-opening with thiolate nucleophiles, where a distal bond cleavage occurs regioselectively through a difluoroenolate intermediate. juniperpublishers.com

Electrophilic attack can also promote ring-opening. While the electron-withdrawing nature of the fluorine atoms makes the ring itself electron-deficient, reactions can be facilitated by Lewis acids or strong electrophiles that coordinate to a functional group on the ring or to the fluorine atoms themselves. libretexts.org The course of these reactions, whether they proceed via distal or proximal bond cleavage, can be controlled by the choice of reagents and catalysts. univaq.it

The reaction of 1,1-difluorocyclopropanes with specific reagents often leads to predictable ring-opened products.

Halogens: The reaction of difluoro(methylene)cyclopropanes with bromine proceeds through the cleavage of the distal bond of the cyclopropyl (B3062369) ring, affording a fluorine-containing alkene. juniperpublishers.comacs.org This reaction is believed to proceed via a radical mechanism initiated by the bromine radical. acs.org

Amines: Nucleophilic addition of amines to activated difluorocyclopropanes can induce ring-opening. For instance, the reaction of difluoro(methylene)cyclopropanes with certain amines can lead to ring-opened products, although the difluorocyclopropane ring is often found to be quite stable under many of these conditions. acs.org

Molecular Iodine: Recent studies have shown that simple gem-difluorocyclopropanes can undergo a convenient ring-opening reaction mediated by molecular iodine (I2). wikipedia.org This provides a metal-free method for the functionalization of these strained rings.

Cascade reactions initiated by the ring-opening of a cyclopropane ring are a powerful tool for the synthesis of larger ring systems, such as medium-sized rings and macrocycles. wikipedia.org The driving force for these reactions is the release of strain energy from the three-membered ring. In the case of 1,1-Difluorocyclopropane Dibenzosuberol, a suitably triggered ring-opening could initiate a cascade, potentially leading to the expansion of the seven-membered suberol ring. Such a reaction would likely involve the formation of an intermediate that allows for the rearrangement and incorporation of the cyclopropane carbons into a larger ring structure. While specific examples starting from this compound are not prevalent, the general methodology represents a potential pathway for complex molecular rearrangements. wikipedia.org

Interplay Between the 1,1-Difluorocyclopropane and Dibenzosuberol Substructures in Overall Reactivity

The 1,1-difluorocyclopropane unit is a fascinating functional group that significantly impacts the electronic and steric properties of a molecule. The high electronegativity of the fluorine atoms polarizes the C-F bonds, imparting a degree of electrophilicity to the cyclopropane ring. Furthermore, the inherent ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under certain conditions.

The presence of this group on the dibenzosuberol framework can be expected to have several consequences:

Electronic Effects: The electron-withdrawing nature of the difluorocyclopropane group could influence the reactivity of the nearby hydroxyl group and the aromatic rings. For instance, it might decrease the nucleophilicity of the hydroxyl group and deactivate the aromatic rings towards electrophilic attack, depending on its position.

Steric Hindrance: The cyclopropane ring, although small, adds to the steric bulk of the seven-membered ring, potentially hindering access to the hydroxyl group and adjacent positions on the aromatic rings.

Theoretical and Computational Investigations of 1,1 Difluorocyclopropane Dibenzosuberol

Quantum Chemical Calculations of Electronic Structure and Bonding in Fluorinated Cyclopropanes

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding within the 1,1-difluorocyclopropane moiety. These computational methods provide insights into how the presence of two fluorine atoms on the same carbon atom of the cyclopropane (B1198618) ring alters its properties compared to the parent hydrocarbon.

The introduction of highly electronegative fluorine atoms significantly modifies the physicochemical properties of the parent molecule. beilstein-journals.org Fluorine forms strong bonds with carbon, and its presence induces a notable polarization of the C-F bonds. This, in turn, affects the electron distribution throughout the cyclopropane ring. Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP with basis sets such as cc-pVTZ, are used to model these effects accurately. nih.gov

One key finding from these calculations is the impact of fluorine substitution on the geometry of the cyclopropane ring. It has been shown that introducing fluorine atoms into the cyclopropane ring leads to an increased p-character in the orbitals of the corresponding carbon atom, resulting in significant deformation of the molecular geometry. researchgate.net Specifically, the C-C bond opposite the CF2 group is weakened and elongated, while the adjacent C-C bonds are shortened. nih.gov This structural alteration is a direct consequence of the electronic effects of the gem-difluoro group and is a primary determinant of the molecule's chemical behavior.

Conformational Analysis of the 1,1-Difluorocyclopropane and Dibenzosuberol (B195590) Scaffolds

The 1,1-difluorocyclopropane ring itself is a rigid structure with limited conformational freedom. However, its substituents and fusion to the larger dibenzosuberol framework dictate the orientation of the ring relative to the rest of the molecule. The conformational analysis of related fluorinated alkanes shows that fluorine substitution can have a profound impact on molecular conformation, often favoring specific gauche or anti arrangements due to stereoelectronic effects. nih.gov

The dibenzosuberol scaffold, a seven-membered ring fused to two benzene (B151609) rings, is known to exist in several conformations. For the parent 5H-dibenzo[a,d]cycloheptene system, computational studies can map the potential energy surface to identify stable conformers and the energy barriers between them. The seven-membered ring can adopt various boat, chair, and twist-boat conformations, with the relative energies depending on the substitution pattern. The fusion of the cyclopropane ring would significantly constrain the conformational possibilities of the seven-membered ring, and computational modeling is essential to determine the lowest energy conformation of the integrated system.

Assessment of Ring Strain and Stability of the Integrated Molecular System

A defining feature of the 1,1-difluorocyclopropane unit is its significant ring strain. Ring strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, leading to increased potential energy. Computational chemistry provides powerful tools to quantify this strain energy.

The strain energy of 1,1-difluorocyclopropane has been estimated to be approximately 42.4 kcal/mol, which is a substantial increase compared to the 27.1 kcal/mol for unsubstituted cyclopropane. researchgate.net This increased strain is attributed to the electronic effects of the fluorine atoms. researchgate.net It is estimated that each fluorine atom adds about 5 kcal/mol of additional strain. beilstein-journals.org This high strain energy makes the molecule kinetically reactive and predisposes the cyclopropane ring to undergo ring-opening reactions. beilstein-journals.org

Table 1: Comparison of Ring Strain Energies

| Compound | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | 27.1 researchgate.net |

| 1,1-Difluorocyclopropane | 42.4 researchgate.net |

| Cyclobutane | 26.9 |

| Cyclopentane | 6.2 |

Computational Elucidation of Reaction Mechanisms for Key Transformations

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For 1,1-Difluorocyclopropane Dibenzosuberol, theoretical calculations can map out the pathways for key transformations, particularly those involving the highly strained cyclopropane ring.

The unique properties of gem-difluorocyclopropanes, stemming from the combination of ring strain and the electronic effects of fluorine, lead to a rich variety of ring-opening reactions. beilstein-journals.org The course of these reactions can be controlled by the choice of reagents and catalysts, which influence the mechanism and regioselectivity of the C-C bond cleavage. beilstein-journals.org

Computational studies can model these processes by:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which determines the activation energy and rate of the reaction.

Calculating Reaction Energetics: Determining the relative energies of reactants, intermediates, transition states, and products to establish the thermodynamic and kinetic feasibility of a proposed mechanism.

Visualizing Molecular Orbitals: Analyzing the interactions of frontier molecular orbitals (HOMO and LUMO) to understand how reactants approach each other and how bonds are broken and formed.

For gem-difluorocyclopropanes, many reactions proceed through the cleavage of the weakened C-C bond opposite the CF2 group. beilstein-journals.org Theoretical models can help predict whether a reaction will proceed through a radical, cationic, or anionic intermediate, depending on the reaction conditions. These insights are crucial for designing synthetic routes and predicting the products of new reactions.

Prediction of Spectroscopic Signatures and Reactivity Parameters

Quantum chemical calculations can predict various spectroscopic properties of this compound, which are essential for its experimental characterization. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra.

For the 1,1-difluorocyclopropane moiety, complete assignments of vibrational fundamentals have been made based on predictions of frequencies and intensities computed with the B3LYP/cc-pVTZ quantum chemical model. nih.gov These theoretical spectra serve as a benchmark for experimental measurements, aiding in the identification and structural confirmation of the molecule. The calculations can also predict NMR chemical shifts and coupling constants, which are critical for elucidating the detailed 3D structure in solution.

Table 2: Predicted Vibrational Frequencies for 1,1-Difluorocyclopropane (Selected Modes)

| Mode Description | Calculated Frequency (cm⁻¹) (B3LYP/cc-pVTZ) |

|---|---|

| CH₂ symmetric stretch | 3046.6 |

| C-F symmetric stretch | 1209.0 |

| Ring deformation | 749.6 |

| CF₂ scissor | 672.5 |

Frequencies are unscaled. Data derived from studies on 1,1-difluorocyclopropane. rsc.org

Beyond spectroscopy, computational methods can also predict key reactivity parameters. By calculating properties such as the electrostatic potential surface, frontier molecular orbital energies (HOMO/LUMO), and atomic charges, it is possible to identify the likely sites of electrophilic or nucleophilic attack. This information provides a theoretical basis for understanding the molecule's reactivity and for predicting its behavior in different chemical environments.

Advanced Synthetic Applications and Derivatization Strategies for 1,1 Difluorocyclopropane Dibenzosuberol Analogues

Utility as a Synthetic Building Block for Complex Fluorine-Containing Organic Molecules

The 1,1-difluorocyclopropane unit is a valuable synthon for creating intricate fluorine-containing organic molecules. beilstein-journals.orgbeilstein-journals.org Its inherent ring strain and the presence of the gem-difluoro group enable a variety of synthetic transformations. beilstein-journals.org These derivatives are not only of interest for their potential as biologically active substances but also serve as precursors to other fluorinated compounds. beilstein-journals.org The stability of the C-F bond, coupled with the high electronegativity of fluorine, can significantly modify the physicochemical properties of parent molecules. beilstein-journals.org

The synthesis of 1,1-difluorocyclopropane derivatives is most commonly achieved through the [2+1] cycloaddition of difluorocarbene to an alkene. researchgate.net Various methods for generating difluorocarbene exist, including the use of reagents like trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, which is valued for its safety and commercial availability. beilstein-journals.org The reaction of gem-difluoroalkenes with diazo compounds under visible light also provides an efficient route to these structures. researchgate.net

Once formed, the 1,1-difluorocyclopropane ring can undergo a range of reactions, including thermal rearrangements and transformations involving carbocation, carbanion, or radical intermediates. beilstein-journals.org This reactivity allows for the construction of more complex molecular architectures. For instance, the introduction of a gem-difluorocyclopropane motif into a dibenzocycloheptane moiety led to the development of zosuquidar, a P-glycoprotein inhibitor with improved oral bioavailability that reached Phase III clinical trials. researchgate.net This example underscores the significant impact that the strategic incorporation of this fluorine-containing building block can have on the properties of a molecule. researchgate.net

The versatility of 1,1-difluorocyclopropane derivatives extends to their use in the synthesis of various classes of compounds, including those with applications in agriculture and materials science. beilstein-journals.orgnih.gov The development of new chemo-, regio-, and stereoselective methods for the synthesis and transformation of these derivatives remains an active area of research. beilstein-journals.org

Design and Synthesis of Structurally Modified 1,1-Difluorocyclopropane Dibenzosuberol (B195590) Derivatives

The dibenzosuberol scaffold, a tricyclic system, provides a rigid framework that can be strategically modified to explore structure-activity relationships. The synthesis of derivatives often involves the [2+1] cycloaddition of difluorocarbene to the double bond of a dibenzosuberone (B195587) precursor.

The modification of the dibenzosuberol core can be achieved through various synthetic strategies. For example, functional groups can be introduced onto the aromatic rings or the seven-membered ring prior to or after the difluorocyclopropanation step. This allows for the tuning of electronic and steric properties of the final molecule.

Recent advancements in synthetic methodologies have enabled the construction of a wide array of structurally diverse 1,1-difluorocyclopropane derivatives. researchgate.net For instance, visible-light-mediated [1+2] cycloaddition of aryl diazo esters with gem-difluoroalkenes has emerged as a mild and efficient method for creating these structures with good diastereoselectivity. researchgate.net This protocol tolerates a range of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents. researchgate.net

The ability to synthesize a library of structurally modified analogues is crucial for optimizing the desired properties of the molecule, whether for biological activity or for applications in materials science.

Application of the Dibenzosuberol Scaffold in the Construction of Bridged and Polycyclic Architectures

The rigid dibenzosuberol framework serves as an excellent platform for the construction of more complex bridged and polycyclic systems. The inherent strain of the cyclopropane (B1198618) ring can be exploited in ring-opening and rearrangement reactions to forge new carbocyclic and heterocyclic rings.

Unified synthetic approaches are being developed to create diverse, three-dimensional scaffolds from simpler starting materials. whiterose.ac.uk These strategies often involve a key "stitching" annulation step to construct complex ring systems. whiterose.ac.uk While not directly focused on dibenzosuberol, these principles can be applied to create novel bridged structures from 1,1-difluorocyclopropane dibenzosuberol analogues. For example, intramolecular cyclization reactions can be envisioned to form new rings fused to the dibenzosuberol core.

The construction of bridged systems is of particular interest in medicinal chemistry, as they can serve as bioisosteres for common aromatic and heterocyclic rings, often leading to improved pharmacological profiles. researchgate.net The unique three-dimensional arrangement of atoms in bridged polycyclic molecules can lead to enhanced binding affinity and selectivity for biological targets.

Integration of this compound Motifs into Functional Materials

The unique electronic properties conferred by the gem-difluoro group make this compound analogues attractive candidates for incorporation into functional materials.

Design Considerations for Liquid Crystalline Materials

The introduction of fluorine atoms is a well-established strategy in the design of liquid crystals (LCs). beilstein-journals.orgnih.gov Fluorine's high electronegativity can induce a significant dipole moment, which is a key parameter in determining the dielectric anisotropy of a liquid crystal. beilstein-journals.orgnih.gov Depending on the orientation of the C-F bonds relative to the long molecular axis, materials with either positive or negative dielectric anisotropy can be achieved. beilstein-journals.orgnih.gov

The 1,1-difluorocyclopropane group can be strategically placed at the terminus of a mesogenic core to influence its liquid crystalline properties. beilstein-journals.orgnih.gov The synthesis of such materials often involves the addition of difluorocarbene to a suitable olefin precursor. beilstein-journals.orgnih.gov For instance, a series of liquid crystals containing terminal difluorocyclopropane motifs have been prepared and their physical properties evaluated. beilstein-journals.orgnih.gov These studies provide valuable structure-property relationships for the rational design of new LC materials based on the 1,1-difluorocyclopropane unit. beilstein-journals.org

Table 1: Properties of Liquid Crystals with Terminal Difluorocyclopropane Motifs

| Compound | Phase Transition Temperatures (°C) | Dielectric Anisotropy (Δε) |

|---|---|---|

| 8 | Cr 85 SmA 105 I | Low negative |

| 9 | Cr 78 SmA 95 I | Low negative |

Data sourced from a study on organic liquid crystals containing selectively fluorinated cyclopropanes. beilstein-journals.orgnih.gov

Development of Materials for Chiral Recognition

The rigid and chiral nature of certain this compound analogues makes them promising candidates for the development of materials for chiral recognition. Chiral selectors are essential for the separation of enantiomers, a critical process in the pharmaceutical industry.

The dibenzosuberol scaffold provides a well-defined three-dimensional structure that can be functionalized with groups capable of engaging in specific interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) with chiral analytes. The gem-difluoro group can influence the electronic environment and conformational preferences of the molecule, potentially enhancing its chiral recognition capabilities.

While specific examples of this compound being used for chiral recognition are not prevalent in the provided search results, the principles of molecular recognition suggest its potential. The synthesis of enantiomerically pure analogues would be a prerequisite for their application as chiral stationary phases in chromatography or as chiral sensors.

Strategies for Asymmetric Synthesis of Enantiopure Analogues of the Compound

The development of methods to obtain enantiomerically pure 1,1-difluorocyclopropane derivatives is crucial for their application in areas where chirality is important, such as in pharmaceuticals and chiral materials. beilstein-journals.org Several strategies for the asymmetric synthesis of these compounds have been explored.

One approach involves the use of chiral auxiliaries attached to the alkene substrate prior to difluorocyclopropanation. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product. Another strategy employs chiral catalysts, such as transition metal complexes with chiral ligands, to control the stereochemical outcome of the cyclopropanation reaction. beilstein-journals.org

Enzymatic methods have also proven effective for the synthesis of chiral gem-difluorocyclopropane building blocks. researchgate.net For example, lipase-catalyzed reactions have been used for the kinetic resolution of racemic diols or the asymmetric desymmetrization of prochiral diacetates containing the 1,1-difluorocyclopropane unit, often with high enantiomeric excess. researchgate.net

For analogues containing other chiral centers, such as the hydroxyl group in dibenzosuberol, established methods for asymmetric reduction of the corresponding ketone can be employed. The combination of these strategies allows for the synthesis of specific diastereomers and enantiomers of this compound analogues.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Zosuquidar |

| Trimethyl(trifluoromethyl)silane (TMSCF3) |

| Ruppert-Prakash reagent |

| Dibenzosuberone |

| Aryl diazo esters |

Future Research Directions in the Chemistry of 1,1 Difluorocyclopropane Dibenzosuberol

Development of Green and Sustainable Synthetic Methodologies

The prevailing methods for the synthesis of gem-difluorocyclopropanes often rely on the generation of difluorocarbene from various precursors. beilstein-journals.org Traditional methods, while effective, may involve harsh conditions, expensive reagents, or the generation of significant waste. A primary future objective is the development of greener, more sustainable synthetic routes to 1,1-Difluorocyclopropane Dibenzosuberol (B195590).

Research in this area should focus on several key strategies:

Catalytic Approaches: Minimizing stoichiometric reagents in favor of catalytic systems is a cornerstone of green chemistry. Future work should explore transition-metal-catalyzed difluorocyclopropanation of the parent dibenzosuberene olefin using safer and more atom-economical difluorocarbene sources.

Visible-Light Photoredox Catalysis: Recent advances have demonstrated the use of visible light to mediate [1+2] cycloaddition reactions to form difluorocyclopropanes. researchgate.net Applying this technology to the dibenzosuberol system could offer a mild, efficient, and highly selective alternative to thermal methods, proceeding at ambient temperature and reducing energy consumption. researchgate.net

Flow Chemistry: Transitioning from batch to continuous flow processing can enhance safety, improve reaction control, and allow for easier scalability. A flow-based synthesis of 1,1-Difluorocyclopropane Dibenzosuberol would enable precise control over reaction parameters, potentially increasing yield and purity while minimizing reagent use.

Bio-catalysis: The use of enzymes, such as nitrile hydratase–amidase systems reported for other gem-difluorinated cyclopropanes, could offer unparalleled chemo-, regio-, and enantioselectivity for the synthesis of chiral derivatives, operating in aqueous media under mild conditions. beilstein-journals.org

| Methodology | Typical Reagents/Conditions | Potential Advantages for Green Synthesis | Key Research Challenge |

|---|---|---|---|

| Traditional Thermal Carbene Generation | Sodium chlorodifluoroacetate (CDA) at high temperatures | Well-established, reliable | High energy input, potential for hazardous byproducts |

| Phase-Transfer Catalysis (PTC) | CHClF₂, NaOH/KOH, tetraalkylammonium salt | Improved efficiency over single-phase systems | Use of chlorinated solvents, strong base |

| Visible-Light Photoredox Catalysis | Photosensitizer, light source (e.g., blue LED), diazo compounds | Mild conditions, high selectivity, low energy use. researchgate.net | Development of suitable difluorocarbene precursors for photoredox cycles |

| Flow Chemistry | Microreactor setup, precise temperature/mixing control | Enhanced safety, scalability, reproducibility | Initial optimization and equipment setup for the specific transformation |

Exploration of Novel and Unprecedented Chemical Transformations

The synthetic utility of gem-difluorocyclopropanes often stems from their ability to undergo a variety of ring-opening reactions, driven by the release of ring strain. nih.gov For this compound, the rigid dibenzo-fused backbone could impose unique stereoelectronic constraints, potentially leading to novel and unprecedented reactivity.

Future investigations should target:

Transition-Metal-Catalyzed Ring-Opening: Exploring reactions catalyzed by metals like palladium, rhodium, and copper, which have been shown to effect diverse transformations in simpler gem-difluorocyclopropanes, is a high priority. beilstein-journals.org This could lead to novel fluoroallylation, fluoroarylation, or annulation products, rapidly building molecular complexity from the dibenzosuberol core.

Stereoselective Transformations: The development of enantioselective ring-opening or rearrangement reactions would be of paramount importance, particularly for applications in medicinal chemistry. This would involve the design of chiral ligands or catalysts that can differentiate between the enantiotopic faces or groups of the substrate.

Radical Chemistry: The gem-difluoro group can influence the stability of adjacent radicals. Probing the radical-mediated transformations of this compound could unveil new reaction pathways for C-C and C-heteroatom bond formation.

Cascade Reactions: Designing multi-step cascade reactions initiated by the ring-opening of the cyclopropane (B1198618) ring would provide a powerful strategy for the rapid assembly of complex polycyclic architectures containing the dibenzosuberol motif and fluorine atoms.

Advanced Computational Modeling for Deeper Structure-Reactivity Understanding

A deep understanding of the relationship between the three-dimensional structure of this compound and its chemical reactivity is crucial for rational design and the prediction of new transformations. Advanced computational modeling provides an indispensable tool for this purpose.

Future computational studies should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the outcomes of potential reactions. researchgate.net This would allow for the in silico screening of catalysts and reaction conditions, saving significant experimental time and resources.

Conformational Analysis: The dibenzosuberol framework is not planar and can exist in different conformations. Computational analysis can determine the most stable conformers and how the orientation of the dibenzo rings influences the accessibility and reactivity of the difluorocyclopropane unit.

Analysis of Fluorine's Electronic Effects: Quantitative analysis of how the two fluorine atoms alter the electron distribution, bond lengths, and electrostatic potential of the entire molecule is essential. researchgate.net Computational studies have indicated that geminal fluorine substituents can lower the activation energies for certain isomerizations by stabilizing radical intermediates. nih.gov Understanding these effects in the context of the dibenzosuberol scaffold is a key objective.

| Modeling Technique | Research Question | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | What is the mechanism of a proposed novel ring-opening reaction? | Calculated transition state structures and activation energy barriers to predict reaction feasibility. researchgate.net |

| Conformational Searching (e.g., Molecular Mechanics) | What is the preferred 3D shape of the molecule in solution? | Identification of low-energy conformers and the energy barriers between them. |

| Quantum Theory of Atoms in Molecules (QTAIM) | How do the fluorine atoms affect the C-C bonds of the cyclopropane ring? | Detailed analysis of bond critical points and electron density to quantify bond strength and polarization. |

| Molecular Dynamics (MD) Simulations | How does the molecule interact with a potential biological target or solvent? | Simulation of the dynamic behavior to understand binding modes and solvation effects. |

Integration into Emerging Areas of Organic Chemistry and Materials Science

The unique structural and electronic properties of this compound make it an attractive candidate for applications beyond its initial conception. Future research should aim to integrate this molecular scaffold into emerging fields.

Potential areas for exploration include:

Materials Science: The rigid, aromatic dibenzosuberol core combined with the highly polar C-F bonds could impart interesting properties for materials science. researchgate.net Derivatives could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or other organic electronic materials where molecular rigidity and dipole moment are key design parameters.

Chemical Biology: The dibenzosuberol framework is a known "privileged scaffold" in medicinal chemistry. The difluorocyclopropane group can act as a stable bioisostere for a carbonyl group or a gem-dimethyl group, while also modulating properties like metabolic stability and membrane permeability. researchgate.net Future work could involve synthesizing derivatives as probes to study biological systems or as novel therapeutic agents.

Supramolecular Chemistry: The aromatic surfaces of the dibenzosuberol unit offer potential for π-π stacking interactions, while the fluorinated portion could engage in non-classical hydrogen bonding or dipole-dipole interactions. This opens avenues for designing novel host-guest systems or self-assembling molecular architectures.

By pursuing these interconnected research avenues, the scientific community can move beyond the fundamental synthesis of this compound and begin to harness its full potential in creating novel reactions, functional molecules, and advanced materials.

Q & A

Basic: What are the established synthetic routes for 1,1-difluorocyclopropane dibenzosuberol, and how can purity be verified?

Answer:

The synthesis of 1,1-difluorocyclopropane derivatives often involves difluorocarbene generation. A common method employs trifluorodiazoethane (TFDA) or methyl difluorodiazoacetate (MDFA) as difluorocarbene precursors. For example, TFDA reacts with alkenes like butyl acrylate under controlled conditions to form cyclopropane derivatives . MDFA is preferred for safety and storage stability. Post-synthesis, alkaline hydrolysis and isomerization are critical for obtaining the final product . Purity verification requires HPLC (High-Performance Liquid Chromatography) coupled with mass spectrometry (MS) for molecular confirmation. Nuclear Magnetic Resonance (NMR), particularly NMR, is essential to confirm fluorinated structures and assess regioselectivity .

Basic: What spectroscopic techniques are most effective for characterizing the structure of 1,1-difluorocyclopropane derivatives?

Answer:

Key techniques include:

- NMR : Detects fluorine environments, distinguishing between geminal and vicinal fluorine atoms. Chemical shifts around -90 to -120 ppm are typical for gem-difluorocyclopropanes .

- X-ray Crystallography : Resolves stereochemical ambiguities, especially in strained cyclopropane rings.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validates molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ketones, esters) adjacent to the cyclopropane core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。